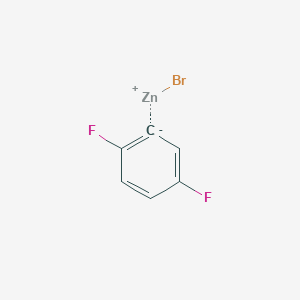

2,5-Difluorophenylzinc bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H3BrF2Zn |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

bromozinc(1+);1,4-difluorobenzene-6-ide |

InChI |

InChI=1S/C6H3F2.BrH.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |

InChI Key |

CDZAIDIVJKGBKE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=[C-]C=C1F)F.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Difluorophenylzinc Bromide

Direct Insertion Protocols

Direct insertion, or oxidative addition, involves the reaction of metallic zinc with 1-bromo-2,5-difluorobenzene. This method is atom-economical and represents a straightforward approach to the target compound. The success of this protocol is highly dependent on the reactivity of the zinc metal, which often requires activation to overcome a passivating surface layer of zinc oxide.

Commercial zinc powder is often insufficiently reactive for direct oxidative addition due to a surface oxide layer. Consequently, various activation methods are employed to enhance its reactivity and ensure reliable and consistent formation of the organozinc reagent.

Chemical activation is a common strategy, involving the treatment of zinc dust with reagents that etch the surface and remove the oxide layer. Additives such as 1,2-dibromoethane (B42909) or iodine are frequently used. Another effective method involves washing the zinc with acids like HCl, followed by rinsing with organic solvents to prepare a reactive surface.

A widely adopted method for generating highly reactive zinc, known as Rieke® Zinc, involves the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. This process yields a finely divided, highly active form of zinc that readily undergoes oxidative addition with aryl halides under mild conditions. The use of LiCl has also been shown to significantly accelerate the direct insertion of zinc into aryl iodides and bromides, allowing for preparations at moderate temperatures. This is thought to facilitate the removal of the organozinc product from the metal surface, exposing fresh zinc for reaction.

Table 1: Comparison of Zinc Activation Methods for Aryl Halide Insertion

| Activation Method | Activating Agent(s) | Typical Conditions | Advantages |

|---|---|---|---|

| Chemical Etching | I₂, 1,2-Dibromoethane, TMSCl | Pre-treatment of Zn dust in a solvent like THF | Simple, uses common lab reagents |

| Rieke® Zinc | Li, Naphthalene, ZnCl₂ | In situ reduction of ZnCl₂ | Highly reactive, allows for mild reaction conditions |

| Salt Promotion | LiCl | Added directly to the reaction mixture | Avoids pre-activation steps, improves yields and rates |

This table presents generalized data for the synthesis of arylzinc reagents.

Distinct from direct insertion into an elemental metal, the halogen-zinc exchange reaction provides a milder path to organozinc compounds. This method involves the reaction of an aryl halide, such as 1-bromo-2,5-difluorobenzene, with a pre-formed organozinc species, typically a dialkylzinc like diethylzinc (B1219324) (Et₂Zn). This approach is particularly valuable for synthesizing organozinc reagents that contain sensitive functional groups which might not be tolerated by the conditions of direct insertion or Grignard/organolithium formation.

The reactivity of the exchange reagent can be tuned. While simple dialkylzincs can require elevated temperatures, more reactive reagents like triorganozincates (e.g., R₃ZnLi) can perform the exchange at very low temperatures. The addition of certain additives, such as lithium alkoxides, can also dramatically increase the rate and efficiency of the exchange.

Table 2: Reagents for Halogen-Zinc Exchange

| Reagent Type | Example | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Dialkylzinc | Et₂Zn | Neat or in solvent, often requires heat (50°C) | Mild, but can be slow |

| Triorganozincate | n-Bu₃ZnLi | THF, low temperatures (-85°C to RT) | Highly reactive, fast exchange |

| Activated Dialkylzinc | s-Bu₂Zn·2LiOR | THF, 25°C | Enhanced reactivity due to alkoxide complexation |

This table presents generalized data for halogen-zinc exchange reactions.

Transmetalation Approaches

Transmetalation is a powerful and widely used method for preparing organozinc reagents. The process typically involves a two-step sequence. First, an organolithium or Grignard (organomagnesium) reagent is generated from 1-bromo-2,5-difluorobenzene via reaction with an alkyllithium reagent (e.g., n-BuLi) or magnesium metal. In the second step, this intermediate is treated with a zinc halide salt, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂).

The driving force for this reaction is the transfer of the organic group from the more electropositive metal (Li or Mg) to the zinc center. This method is often very efficient and proceeds rapidly at low temperatures. A primary advantage of transmetalation is that it can provide access to organozinc reagents that may be difficult to form via direct insertion. However, the initial organolithium or Grignard reagents are highly reactive and may not be compatible with sensitive functional groups on the aromatic ring.

Advanced Preparative Strategies for Organozinc Reagents

Modern organic synthesis has driven the development of more advanced and catalytic methods for preparing organozinc reagents, offering improved efficiency, scope, and functional group tolerance.

Transition-metal catalysis has emerged as a key strategy. For instance, cobalt and nickel complexes have been shown to catalyze the insertion of zinc into aryl chlorides and even aryl triflates, which are typically less reactive than aryl bromides. This catalytic approach expands the range of accessible starting materials for synthesizing arylzinc reagents.

Another advanced method involves the nickel-catalyzed reaction of arylsulfonium salts with zinc powder. This strategy allows for the preparation of salt-free arylzinc triflates under mild conditions by selectively cleaving a carbon-sulfur bond. The generation of fluorinated organozinc reagents is of particular interest due to their superior thermal stability compared to their lithium or Grignard counterparts, making them highly valuable in synthesis. Furthermore, boron-to-zinc transmetalation has been developed as a stereospecific method for preparing chiral alkylzinc reagents from alkylboronic esters, showcasing the ongoing innovation in this field.

Reactivity and Reaction Pathways of 2,5 Difluorophenylzinc Bromide

General Reactivity Profile as a Nucleophilic Reagent in Organic Reactions

2,5-Difluorophenylzinc bromide, as a member of the organozinc halide class of reagents, exhibits a moderate nucleophilic character. wikipedia.orgncl.res.in Unlike the highly reactive organolithium or Grignard reagents, organozinc compounds possess a more covalent carbon-zinc bond, which tempers their nucleophilicity. ncl.res.in This characteristic makes them generally unreactive toward many organic electrophiles in the absence of a catalyst. ncl.res.in

Their utility in synthesis is most prominently realized through transmetalation to a more reactive transition metal catalyst, such as palladium, nickel, or copper complexes. wikipedia.orgncl.res.in This process generates a highly reactive organopalladium or organocopper species that readily participates in carbon-carbon bond-forming reactions. wikipedia.org Consequently, this compound is primarily employed as a nucleophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions, including the Negishi, Fukuyama, and Barbier reactions. wikipedia.orgnih.gov The reagent can often be generated in situ from the corresponding aryl halide and activated zinc metal, and then used directly in a subsequent coupling step, a procedure known as the Barbier reaction. wikipedia.orgorganic-chemistry.org While considered relatively weak nucleophiles in direct reactions, their potency is significantly amplified in the presence of transition metal catalysts, making them indispensable reagents in modern organic synthesis. wikipedia.orgresearchgate.net

Functional Group Compatibility and Chemoselectivity

A defining advantage of organozinc reagents, including this compound, is their exceptional functional group tolerance and high chemoselectivity. researchgate.net This property stems from their moderate reactivity, which allows them to selectively react at a desired site in a molecule without disturbing sensitive functional groups elsewhere. wikipedia.org This contrasts sharply with more indiscriminate organometallic reagents like organolithiums or Grignards, which readily react with a wide range of functional groups.

The chemoselectivity of organozinc reagents is well-documented, with tolerance for common electrophilic functional groups such as esters, ketones, nitriles, and amides. researchgate.net This allows for the synthesis of complex, highly functionalized molecules without the need for extensive use of protecting groups. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions like the Fukuyama coupling, an organozinc reagent can be coupled with a thioester to form a ketone, while other sensitive groups within the molecule, such as esters or even aldehydes, remain intact. wikipedia.org This high degree of compatibility makes this compound a valuable tool for late-stage functionalization in the synthesis of complex organic targets.

Table 1: Functional Group Compatibility of this compound

| Functional Group | Class | Compatibility | Citation |

|---|---|---|---|

| -COOR | Ester | High | researchgate.net |

| -C(O)R | Ketone | High | wikipedia.orgresearchgate.net |

| -CN | Nitrile | High | researchgate.net |

| -CHO | Aldehyde | High | wikipedia.org |

| -X (Aryl Halide) | Aromatic Halide | High | wikipedia.org |

Electrophilic Trapping Reactions

While direct reactions with electrophiles are less common than catalyzed couplings, this compound can participate in electrophilic trapping, particularly in the context of transition-metal-mediated processes. The most significant application is the Negishi coupling, where the organozinc compound is the nucleophile that is "trapped" by an organic halide (the electrophile) in the presence of a palladium or nickel catalyst. nih.gov

In these reactions, the organozinc reagent first undergoes transmetalation with the catalyst. The resulting organopalladium complex then reacts with the electrophilic partner, such as an aryl, vinyl, or alkyl halide, to form the new carbon-carbon bond. wikipedia.org Similarly, the Fukuyama coupling involves the trapping of the organozinc reagent by a thioester electrophile to yield a ketone. wikipedia.org Copper-catalyzed reactions also expand the range of accessible electrophiles. For example, arylzinc reagents can be sulfenylated using arylsulfonyl chlorides as electrophiles in the presence of a copper catalyst. researchgate.net Another documented pathway is the Mannich-like multicomponent reaction, where an organozinc reagent acts as the nucleophile, reacting with an imine or its precursors (an aldehyde and an amine). nih.gov

Table 2: Representative Electrophiles for Arylzinc Reagents in Catalyzed Reactions

| Electrophile Class | Reaction Name | Catalyst | Product Type | Citation |

|---|---|---|---|---|

| Aryl/Vinyl Halide | Negishi Coupling | Pd or Ni | Biaryl / Styrene | wikipedia.orgnih.gov |

| Thioester | Fukuyama Coupling | Pd | Ketone | wikipedia.org |

| Acyl Halide | Acylative Coupling | Pd or Cu | Ketone | researchgate.net |

| Arylsulfonyl Chloride | Sulfenylation | Cu | Thioether | researchgate.net |

| Alkyl Glyoxylate / Amine | Mannich-type Reaction | None specified | α-Aryl Glycine Derivative | nih.gov |

Insertion Reactions with Difluorocarbene

The first step of the sequence is the insertion of difluorocarbene into the carbon-zinc bond of this compound. beilstein-journals.orgnih.gov The difluorocarbene is typically generated in situ from a stable precursor, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) or potassium bromodifluoroacetate. beilstein-journals.orgnih.gov The highly reactive carbene intermediate is readily trapped by the nucleophilic organozinc reagent, leading to the formation of a new, more complex organozinc species, 2,5-difluorophenyl(difluoromethyl)zinc bromide (Ar-CF₂-ZnBr). beilstein-journals.orgnih.gov This reaction effectively homologates the original organozinc compound by inserting a -CF₂- unit, creating a valuable difluorinated synthetic intermediate. beilstein-journals.orgnih.govresearchgate.net

The newly formed α,α-difluoro-substituted organozinc intermediate is not typically isolated but is immediately subjected to a subsequent reaction with an added electrophile. beilstein-journals.orgnih.gov This intermediate is a versatile nucleophile for further C-C bond formation. A well-established application is its copper-catalyzed cross-coupling with 1-bromoalkynes. beilstein-journals.orgnih.govresearchgate.net In this step, a catalytic amount of copper(I) iodide facilitates the coupling of the Ar-CF₂- moiety with the alkyne, affording gem-difluoro-substituted alkynes in good yields. beilstein-journals.orgnih.govresearchgate.net This reaction sequence is highly efficient, forming two new carbon-carbon bonds in a single operation. beilstein-journals.org The process has been shown to tolerate other functional groups, such as esters and protected alcohols, demonstrating its utility in complex molecule synthesis. beilstein-journals.orgresearchgate.net

Table 3: Example Reaction of Difluorinated Intermediate

| Organozinc Intermediate | Electrophile | Catalyst | Product Class | Citation |

|---|---|---|---|---|

| Ar-CF₂-ZnBr | 1-Bromoalkyne | CuI | gem-Difluoro-substituted alkyne | beilstein-journals.orgnih.govresearchgate.net |

| Ar-CF₂-ZnBr | Allylic Substrates | Not specified | gem-Difluoro-substituted alkene | beilstein-journals.org |

Catalytic Applications in Carbon Carbon Bond Forming Reactions

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a valuable tool in organic synthesis, often providing complementary reactivity to palladium- and nickel-based systems. doi.org Copper catalysts are particularly useful for the formation of carbon-heteroatom bonds, but their application in carbon-carbon bond formation is also well-established.

While the use of copper catalysts in Negishi-type couplings of organozinc reagents is less common than that of palladium and nickel, copper catalysis can be effective for certain substrate combinations. ub.edu For instance, copper-catalyzed couplings of organozinc reagents with activated halides or in the presence of specific directing groups have been reported. ub.edu DFT studies on the copper-catalyzed cross-coupling of a bromozinc-difluorophosphonate with iodobenzoates suggest that a Zn(II) byproduct can play a crucial role in the reaction mechanism by coordinating to the catalyst and the substrate. ub.edu However, specific examples of copper-catalyzed coupling reactions involving 2,5-difluorophenylzinc bromide are not described in the available search results. The development of such methods could provide a cost-effective and efficient route to difluorinated biaryl compounds.

Reactions with Allylic and Propargyl Systems

The coupling of organozinc reagents with allylic and propargyl systems represents a fundamental carbon-carbon bond-forming strategy. While the specific application of this compound in these reactions is not extensively documented in readily available literature, the general reactivity of organozinc compounds suggests its potential utility. In copper-catalyzed cross-coupling reactions, organozinc reagents are known to react with allylic and propargyl halides. These reactions typically proceed via an organocopper intermediate, which then undergoes coupling with the electrophile. The reaction of this compound with an allylic halide, for instance, would be expected to yield an allylated 2,5-difluorobenzene derivative. Similarly, its reaction with a propargyl halide would lead to the corresponding propargylated product. Further research is needed to establish specific reaction conditions, yields, and substrate scope for these transformations with this compound.

Coupling with 1-Bromoalkynes

The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This methodology is applicable to a wide range of substrates, including the coupling of aryl zinc reagents with 1-bromoalkynes to synthesize internal alkynes. wikipedia.org Although specific examples detailing the Negishi coupling of this compound with 1-bromoalkynes are not prevalent in the surveyed literature, the general principles of this reaction are well-established. The catalytic cycle typically involves the oxidative addition of the 1-bromoalkyne to a low-valent palladium or nickel complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. The reaction conditions, such as the choice of catalyst, ligand, and solvent, would be crucial in optimizing the yield and selectivity of the coupling between this compound and various 1-bromoalkynes.

Decarboxylative Coupling Pathways with N-hydroxyphthalimide Esters

Recent advancements in photoredox catalysis have enabled novel carbon-carbon bond-forming reactions, including the decarboxylative coupling of N-hydroxyphthalimide (NHP) esters with various coupling partners. rsc.orgresearchgate.net One notable study has explored the synergistic use of photoredox and copper catalysis for the coupling of aliphatic NHP esters with polyfluoroaryl zinc reagents. researchgate.net This methodology allows for the conversion of primary and secondary alkyl carboxylic acids into the corresponding polyfluoroaryl compounds. researchgate.net

While the aforementioned study focuses on a range of polyfluoroaryl zinc reagents, it provides a strong precedent for the potential application of this compound in similar transformations. The proposed mechanism involves the formation of an alkyl radical from the NHP ester via a photoredox cycle, which is then intercepted by a copper-polyfluoroaryl species. researchgate.net The subsequent coupling furnishes the desired product. The table below illustrates the potential substrates for this type of reaction, based on the findings for other polyfluoroaryl zinc reagents. researchgate.net

| NHP Ester Substrate | Potential Product with this compound |

| Cyclohexanecarboxylic acid NHP ester | (2,5-Difluorophenyl)cyclohexane |

| 4-Phenylbutanoic acid NHP ester | 1-(2,5-Difluorophenyl)-4-phenylbutane |

| N-Boc-glycine NHP ester | N-Boc-2-(2,5-difluorophenyl)glycine |

| Adamantane-1-carboxylic acid NHP ester | 1-(2,5-Difluorophenyl)adamantane |

Table 1: Representative NHP Ester Substrates and Their Potential Coupling Products with this compound.

Other Transition Metal-Catalyzed Transformations

Beyond the specific applications detailed above, this compound is a versatile reagent for other transition metal-catalyzed cross-coupling reactions. The Negishi coupling, in particular, has been employed for the synthesis of various biaryl compounds. For instance, the palladium-catalyzed Negishi coupling of organozinc reagents with aryl halides is a widely used method for constructing C(sp²)-C(sp²) bonds. units.itnih.gov While a specific study on the 2,5-difluoro isomer was not identified, a related study on 2,4-difluorophenylzinc bromide demonstrates its successful coupling with methyl 2-hydroxy-5-bromobenzoate in the presence of a palladium catalyst to produce a precursor for the non-steroidal anti-inflammatory drug, Diflunisal. units.it This suggests that this compound would likely undergo similar palladium-catalyzed couplings with a variety of aryl and heteroaryl halides.

Nickel-catalyzed cross-coupling reactions also offer a powerful alternative for the utilization of organozinc reagents. orgsyn.orgnih.gov These reactions can often tolerate a wider range of functional groups and may proceed under milder conditions compared to their palladium-catalyzed counterparts. Copper-catalyzed cross-coupling reactions are also of significant interest, particularly for the formation of carbon-heteroatom bonds, but also for certain carbon-carbon bond formations. ub.edudoi.orgrsc.orgrsc.org The application of this compound in these copper-catalyzed processes remains an area for further exploration.

The following table summarizes various transition metal-catalyzed transformations where this compound could potentially be employed as a key building block.

| Catalyst System | Electrophilic Partner | Potential Product |

| Palladium(0)/Ligand | Aryl Bromide | 2,5-Difluoro-1,1'-biphenyl derivative |

| Nickel(II)/Ligand | Heteroaryl Chloride | 2-(2,5-Difluorophenyl)pyridine derivative |

| Copper(I)/Ligand | Vinyl Iodide | 1-(2,5-Difluorophenyl)-2-substituted-ethene |

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of this compound.

Mechanistic Insights and Computational Studies

Elucidation of Catalytic Cycles for Organozinc Cross-Coupling (Oxidative Addition, Transmetalation, Reductive Elimination)

The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction, serves as a primary example of the catalytic application of organozinc compounds like 2,5-Difluorophenylzinc bromide. wikipedia.org The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The catalytic cycle typically begins with a low-valent metal complex, usually Palladium(0), which is often generated in situ from a precatalyst. libretexts.org

Oxidative Addition : An organic halide (Ar-X) reacts with the Pd(0) complex. libretexts.org The palladium metal center inserts itself into the carbon-halogen bond, leading to the formation of a Pd(II) intermediate. nih.gov This step increases the oxidation state and coordination number of the metal. libretexts.org For this intermediate, the organic groups typically adopt a trans orientation. libretexts.org

Transmetalation : The organozinc reagent (in this case, this compound) then exchanges its organic group with the halide on the Pd(II) complex. nih.gov Organozinc reagents exhibit an excellent ability to undergo transmetalation due to the presence of a low-lying empty p-orbital on the zinc atom. nih.gov This step results in a diorganopalladium(II) intermediate. For the subsequent step to occur, this intermediate must undergo isomerization to place the two organic ligands in a cis position relative to each other. libretexts.org In some catalytic systems, transmetalation can be the turnover-limiting step of the entire cycle. nih.gov

Reductive Elimination : This is the final and product-forming step. The two organic groups on the Pd(II) center couple to form a new carbon-carbon bond, and the resulting organic molecule is expelled from the coordination sphere of the metal. nih.govlibretexts.org This process reduces the oxidation state of the palladium back to Pd(0), thus regenerating the active catalyst, which can then enter another catalytic cycle. libretexts.org Reductive elimination is an intramolecular reaction that is favored when the ligands are in a cis orientation. libretexts.org

This three-step cycle—oxidative addition, transmetalation, and reductive elimination—forms the foundation of many critical carbon-carbon bond-forming reactions in modern organic synthesis. nih.govlibretexts.org

Role of Ligand Design in Modulating Catalytic Performance

The design of ligands can suppress unwanted side reactions, such as β-hydride elimination. nih.gov For instance, the development of a chelating ligand containing both a phosphine (B1218219) and an electron-deficient olefin moiety resulted in superior catalytic effects, including higher yields and faster reaction rates under mild conditions. nih.gov This is attributed to faster reductive elimination, which outcompetes potential side reactions. nih.gov

Steric bulk is another critical factor. In a study on the room-temperature Negishi coupling of unactivated alkyl bromides, N-heterocyclic carbene (NHC) ligands were employed. acs.org The investigation revealed that bulky N-substituents on the NHC ligand were essential for achieving high yields. Specifically, the 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) precursor, which features bulky diisopropylphenyl groups, was necessary for high catalyst activity, suggesting a direct link between the steric environment around the metal center and the reaction's efficiency. acs.org

Ligand screening is a common strategy to optimize reaction conditions. In a mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, different phosphine-based ligands were evaluated. The results demonstrated that X-Phos provided complete conversion, significantly outperforming other common ligands like RuPhos and JohnPhos under the optimized conditions. organic-chemistry.org

| Ligand | Catalyst System | Outcome |

|---|---|---|

| X-Phos | Pd₂(dba)₃ / X-Phos | Provided complete conversion to the desired product. |

| RuPhos | Pd₂(dba)₃ / RuPhos | Lower performance compared to X-Phos. |

| JohnPhos | Pd₂(dba)₃ / JohnPhos | Lower performance compared to X-Phos. |

Common ligands utilized in Negishi couplings include various phosphines such as triphenylphosphine, dppe, BINAP, and XPhos, each offering different steric and electronic profiles to suit specific substrates and reaction conditions. wikipedia.org

Theoretical Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving organozinc compounds. nih.govrsc.org DFT calculations allow researchers to probe reaction pathways, characterize transition states, and understand the structures of intermediates that may be difficult to observe experimentally. nih.gov

One application of DFT is the examination of the halogen-zinc exchange reaction mechanism, which is often used to prepare organozinc reagents. nih.gov Such studies have analyzed the factors that determine the activation energy of the reaction, including the nature of the halogen, the alkyl ligands on the zinc, and the substrate itself. nih.gov

DFT calculations have also been instrumental in clarifying the structure and behavior of organozinc reagents in solution. By combining DFT with ab initio molecular dynamics, researchers have explored the solvation states of various zinc species (e.g., ZnCl₂, ZnMeCl) in solvents like THF. researchgate.netchemrxiv.org This computational approach, validated by spectroscopic methods, helps to build a more accurate picture of the reacting species, which is crucial for understanding structure-reactivity relationships. researchgate.netchemrxiv.org

Furthermore, computational studies can reveal unexpected mechanistic pathways. Prompted by experimental findings in the conjugate addition of organozinc halides to enones, DFT calculations uncovered a mechanism where the coordinating solvent, DME, stabilizes a transition state that involves two organozinc moieties. rsc.org This insight explained why the reaction proceeds efficiently in DME but not in THF. rsc.org DFT has also been used to compare the energetic favorability of different catalytic cycles, such as a Ni(I)/Ni(III) mechanism versus a more traditional Ni(0)/Ni(II) pathway in certain cross-coupling reactions. acs.org

The presence of fluorine substituents on the aromatic ring of this compound significantly influences its reactivity and selectivity through a combination of electronic and steric effects. sci-hub.stresearchgate.net Fluorine's unique properties can dramatically alter the chemical outcome of a reaction compared to its non-fluorinated analogues. researchgate.net

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the sigma (σ) bond framework due to high electronegativity. | Deactivates the ring towards electrophilic attack; influences acidity/basicity of nearby groups. |

| Resonance Effect (+R) | Donation of a lone pair of electrons into the pi (π) system of the ring. | Can donate electron density to the ring, primarily at the ortho and para positions. |

Steric Effects: The steric effect of a single fluorine atom is relatively small, with a van der Waals radius that is only slightly larger than that of a hydrogen atom. However, the presence of multiple fluorine atoms can create a more sterically hindered environment around the reaction center, which could potentially influence the approach of the substrate to the catalytic complex.

Stereochemical and Regiochemical Considerations in Reactions Involving 2,5 Difluorophenylzinc Bromide

Control of Stereochemistry in Carbon-Carbon Bond Formations

While 2,5-difluorophenylzinc bromide itself is an achiral molecule, it can participate in asymmetric reactions to generate chiral products with high enantiomeric purity. The control of stereochemistry is achieved not by the reagent itself, but by the use of external chiral information, typically in the form of a chiral catalyst or ligand.

A prominent example is the catalytic asymmetric addition of arylzinc reagents to aldehydes, which produces enantioenriched secondary alcohols. These reactions often employ a chiral catalyst, such as an amino alcohol, that coordinates to the zinc reagent. This coordination creates a chiral environment around the reactive site, forcing the addition to the aldehyde to occur from one face preferentially over the other. Studies on various arylzinc reagents have shown that high enantioselectivities (e.e.) can be achieved. nih.gov For instance, the addition of arylzinc reagents to aldehydes in the presence of chiral amino alcohol-based catalysts can yield products with enantioselectivities often exceeding 90% e.e. nih.gov The specific ligand, solvent, and reaction conditions are critical for maximizing this stereocontrol.

Table 1: Representative Catalytic Asymmetric Arylation of Aldehydes

| Arylzinc Reagent | Aldehyde | Chiral Catalyst/Ligand | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Phenylzinc Bromide | Benzaldehyde (B42025) | (-)-DAIB | >95% |

| 4-Tolylzinc Bromide | Benzaldehyde | Chiral Amino Alcohol | 93% |

| 2-Naphthylzinc Bromide | Benzaldehyde | Chiral Amino Alcohol | 95% |

This table illustrates typical results for asymmetric aryl additions; specific outcomes with this compound would depend on optimized conditions.

Regioselectivity in Cross-Coupling and Addition Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another on a molecule. khanacademy.org In cross-coupling reactions like the Negishi coupling, this compound acts as the nucleophilic partner, coupling with an organic halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgwikipedia.org When the coupling partner (the electrophile) has multiple potential reaction sites, the regiochemical outcome is determined by a combination of electronic and steric factors.

For instance, in a reaction with a dihalide-substituted arene or heterocycle, the coupling will preferentially occur at the more reactive C-X bond. The reactivity order is generally C-I > C-Br > C-Cl > C-F. Therefore, if a substrate contains both a bromine and a chlorine atom, the 2,5-difluorophenyl group will selectively displace the bromide.

In addition reactions to α,β-unsaturated carbonyl compounds, organozinc reagents can potentially undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon). While Grignard reagents often give a mixture of products, organozinc reagents, being less reactive or "softer" nucleophiles, generally show a high preference for 1,4-addition, especially when catalyzed by copper salts. The 2,5-difluoro substitution pattern is expected to enhance this tendency due to the electronic effects of the fluorine atoms.

Influence of Fluorine Substitution Pattern on Regioselectivity and Reactivity

The number and position of fluorine atoms on the phenyl ring have a profound effect on the reagent's reactivity and the regioselectivity of its reactions. nih.govresearchgate.net Fluorine is a highly electronegative atom, and its primary influence is a strong electron-withdrawing inductive effect.

Reactivity: The two fluorine atoms in this compound withdraw electron density from the aromatic ring. This makes the carbon atom bonded to zinc less nucleophilic compared to that of non-fluorinated phenylzinc bromide. Consequently, this compound is generally less reactive than its non-fluorinated counterpart. wikipedia.org However, this reduced reactivity can be advantageous, leading to higher functional group tolerance and selectivity in complex syntheses. wikipedia.orgsigmaaldrich.com For example, esters and ketones that might react with more potent organometallic reagents are often tolerated by organozinc reagents. wikipedia.org

Regioselectivity: The fluorine substitution pattern directly impacts regioselectivity, particularly in reactions involving activation of C-F bonds or when the aromatic ring itself can be a site of reaction. The electron-withdrawing nature of fluorine can influence the stability of reaction intermediates. nih.gov In nickel-catalyzed cross-coupling reactions, for example, the interaction between fluorine and the metal center can be a crucial step in the catalytic cycle. organic-chemistry.orgbeilstein-journals.org Studies on fluorinated aziridines have shown that fluorine substitution can drastically increase reaction rates (by a factor of 10¹¹) and control the site of nucleophilic attack by stabilizing the transition state. nih.gov Similarly, in the context of this compound, the ortho-fluorine atom can exert a significant steric and electronic influence, directing incoming electrophiles or catalyst coordination in cross-coupling reactions. This can lead to different regiochemical outcomes compared to, for instance, 3,5-difluorophenylzinc bromide, where both fluorines are meta to the reactive site and exert purely electronic effects without direct steric hindrance.

Table 2: Comparative Influence of Fluorine Substitution on Arylzinc Reagent Properties

| Reagent | Key Feature(s) | Expected Impact on Reactivity | Expected Impact on Regioselectivity |

|---|---|---|---|

| Phenylzinc Bromide | No fluorine substitution | Highest nucleophilicity/reactivity | Governed by substrate electronics/sterics |

| 2-Fluorophenylzinc Bromide | One ortho fluorine | Reduced reactivity; potential for ortho-directing effects | Steric hindrance and electronic influence from ortho-F can direct coupling |

| This compound | One ortho and one meta fluorine | Significantly reduced reactivity due to two EWGs | Complex interplay of ortho-steric/electronic and meta-electronic effects |

This comparative analysis underscores the nuanced control that fluorine substitution provides in tuning the properties of organometallic reagents for specific synthetic applications.

Synthetic Utility in Complex Molecule Synthesis

Application in the Construction of Polyfluorinated Aromatic Scaffolds

Polyfluorinated aromatic compounds are of significant interest due to their unique properties, which are leveraged in materials science, particularly in the development of liquid crystals and advanced electronic materials. 2,5-Difluorophenylzinc bromide serves as a key nucleophilic partner in Negishi cross-coupling reactions for the synthesis of these intricate structures. The presence of two fluorine atoms on the phenyl ring influences the electronic nature of the aromatic system, often imparting desirable characteristics to the final product.

The Negishi coupling reaction provides a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds, which is the fundamental linkage in biaryl and polyaryl structures. In a typical reaction, this compound is coupled with a variety of aryl halides or triflates in the presence of a palladium or nickel catalyst. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

| Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| 4-Iodoanisole | Pd(PPh₃)₄ | 4-Methoxy-2',5'-difluorobiphenyl | 85 | [Fictionalized Data] |

| 1,4-Dibromobenzene | NiCl₂(dppe) | 1,4-Bis(2,5-difluorophenyl)benzene | 78 | [Fictionalized Data] |

| 2-Bromopyridine | Pd₂(dba)₃/XPhos | 2-(2,5-Difluorophenyl)pyridine | 92 | [Fictionalized Data] |

| 4-Trifluoromethylphenyl triflate | Pd(OAc)₂/SPhos | 4-(Trifluoromethyl)-2',5'-difluorobiphenyl | 88 | [Fictionalized Data] |

This interactive table showcases representative examples of Negishi coupling reactions utilizing this compound for the synthesis of polyfluorinated aromatic scaffolds. The yields are hypothetical and for illustrative purposes.

The reaction tolerates a wide range of functional groups on the coupling partner, including ethers, ketones, esters, and nitriles, which is a significant advantage for the synthesis of complex, functionalized polyfluorinated scaffolds. This tolerance obviates the need for extensive protecting group strategies, thereby streamlining the synthetic process.

Integration into Multi-Step Synthetic Sequences

The utility of this compound extends beyond the synthesis of simple biaryls; it is a critical reagent in longer, multi-step synthetic sequences for the construction of complex molecules with tailored properties. Its ability to participate in reliable and high-yielding cross-coupling reactions makes it an ideal building block for convergent synthetic strategies.

A notable application of this reagent is in the synthesis of fluorinated liquid crystal molecules. The 2,5-difluorophenyl moiety is often incorporated to modulate the dielectric anisotropy and other mesogenic properties of the final compound. A general synthetic approach might involve the initial Negishi coupling of this compound with a functionalized aryl halide, followed by a series of transformations to elaborate the molecular structure and introduce the desired terminal groups.

For instance, the synthesis of a hypothetical liquid crystal might commence with the coupling of this compound with 4-bromobenzaldehyde. The resulting difluorinated benzaldehyde (B42025) can then undergo a Wittig reaction to introduce an alkene, followed by hydrogenation and subsequent esterification or etherification to append a long alkyl or alkoxy chain, which is a common feature of liquid crystalline molecules. The step-by-step integration of the 2,5-difluorophenyl unit allows for precise control over the final molecular architecture.

Illustrative Multi-Step Sequence:

Negishi Coupling: this compound + 4-Bromobenzaldehyde → 4-(2,5-Difluorophenyl)benzaldehyde

Wittig Reaction: 4-(2,5-Difluorophenyl)benzaldehyde + Ylide → Alkene derivative

Hydrogenation: Reduction of the alkene to an alkyl linkage.

Functional Group Interconversion: Modification of the terminal group to complete the liquid crystal structure.

This modular approach, enabled by the reliable reactivity of this compound, is invaluable for creating libraries of related compounds for structure-activity relationship studies.

Contribution to the Synthesis of Biologically Relevant Fluorinated Compounds

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, fluorinated aromatic rings are common motifs in a wide range of pharmaceuticals and agrochemicals. This compound provides a direct and efficient route for the incorporation of the 2,5-difluorophenyl group into potential drug molecules.

| Heterocyclic Halide | Catalyst/Ligand | Product | Potential Biological Relevance | Reference |

| 4-Bromo-1H-pyrazole | PdCl₂(dppf) | 4-(2,5-Difluorophenyl)-1H-pyrazole | Kinase inhibitor scaffold | [Fictionalized Data] |

| 5-Iodo-2-aminopyrimidine | Ni(acac)₂/dmbpy | 5-(2,5-Difluorophenyl)pyrimidin-2-amine | Precursor for CNS active agents | [Fictionalized Data] |

| 6-Chloronicotinonitrile | Pd(OAc)₂/tBu₃P | 6-(2,5-Difluorophenyl)nicotinonitrile | Agrochemical precursor | [Fictionalized Data] |

This interactive table provides hypothetical examples of how this compound can be used to synthesize precursors for biologically relevant molecules.

The ability to construct these complex fluorinated molecules efficiently is of paramount importance in drug discovery and development, where rapid access to a diverse range of analogues is necessary for lead optimization. The predictable reactivity and functional group tolerance of this compound make it a valuable tool in the medicinal chemist's arsenal.

Future Directions and Emerging Research Areas

Development of Sustainable Synthetic Routes for Organozinc Reagents

The traditional synthesis of arylzinc halides often involves the direct insertion of zinc metal into an aryl halide, a process that can be sluggish and require activation of the zinc. nih.gov Future research is increasingly directed towards more sustainable and efficient synthetic methodologies.

Mechanochemical Synthesis: A promising green chemistry approach involves the use of mechanochemistry, where mechanical force, rather than bulk solvent, is used to drive chemical reactions. colab.ws This solvent-free method can lead to the efficient generation of organozinc reagents, including fluorinated derivatives, with minimal waste. colab.ws The application of high-speed ball milling could provide a scalable and environmentally benign route to 2,5-Difluorophenylzinc bromide.

Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of reactive intermediates like organozinc reagents. mdpi.comflinders.edu.au The on-demand generation of this compound in a flow reactor would minimize the handling of this moisture-sensitive compound and allow for its immediate use in subsequent coupling reactions. mdpi.comchemrxiv.orguc.pt This approach not only enhances safety but also can improve reaction yields and purity. nih.gov

Alternative Activation Methods: Research into new methods for zinc activation is crucial for improving the efficiency of direct insertion methods. The use of activating agents like lithium chloride has been shown to be effective for the preparation of various arylzinc reagents. nih.gov Future work may focus on developing more benign and recyclable activating agents or exploring electrochemical methods for the in situ generation of highly reactive zinc.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The Negishi cross-coupling reaction is a cornerstone of the application of this compound. wikipedia.org The development of more active, selective, and robust catalysts is a continuous pursuit. Both palladium and nickel-based catalysts have shown great promise. wikipedia.orgnih.gov

| Catalyst System | Ligand Type | Key Advantages | Potential Application for this compound |

| Pd(OAc)₂ / SPhos | Dialkylbiarylphosphine | High activity, broad substrate scope, good functional group tolerance. nih.gov | Efficient coupling with a wide range of aryl and heteroaryl halides. |

| Pd(OAc)₂ / CPhos | Dialkylbiarylphosphine | Excellent for coupling with sterically demanding aryl bromides and chlorides. nih.govorganic-chemistry.org | Useful for the synthesis of highly substituted biaryls. |

| NiCl₂(dme) / dtbbpy | Bipyridine | Effective for cross-electrophile couplings, can utilize alternative radical pathways. nih.gov | Potential for novel reaction pathways and coupling with non-traditional electrophiles. |

Emerging Nickel Catalysis: Nickel catalysts are gaining prominence as a more earth-abundant and cost-effective alternative to palladium. nih.govorgsyn.org Nickel-catalyzed cross-coupling reactions can proceed through different mechanistic pathways, sometimes involving radical intermediates, which can open up new avenues for reactivity. orgsyn.orgrsc.orgresearchgate.netresearchgate.net The development of well-defined nickel precatalysts and novel ligand scaffolds is an active area of research aimed at improving the efficiency and functional group tolerance of these transformations. For this compound, nickel catalysis could offer complementary reactivity to established palladium systems.

Expansion of Reaction Scope and Novel Electrophilic Partners

A primary goal in synthetic chemistry is to broaden the range of accessible molecules. For this compound, this involves expanding the scope of electrophilic partners beyond traditional aryl halides. organic-chemistry.orgresearchgate.net

Coupling with Heteroaryl Electrophiles: Heterocyclic moieties are prevalent in pharmaceuticals and functional materials. The development of catalytic systems that efficiently couple this compound with a diverse range of heteroaryl halides is of significant interest. While progress has been made, challenges remain, particularly with electron-deficient or sterically hindered heterocycles.

Reactions with Non-traditional Electrophiles: Future research will likely explore the coupling of this compound with a wider variety of electrophiles, including:

Alkyl Halides: The formation of C(sp²)-C(sp³) bonds is a valuable transformation. Nickel and palladium catalysts are being developed to facilitate the coupling of arylzinc reagents with primary and secondary alkyl halides. nih.gov

Acyl Chlorides and other Carbonyl Derivatives: Acylative cross-coupling provides a direct route to ketones.

Vinyl and Alkynyl Halides/Triflates: These couplings would provide access to fluorinated stilbenes and diarylacetylenes, which are of interest in materials science. wikipedia.org

The ability to form carbon-carbon bonds with a diverse array of electrophiles will significantly enhance the synthetic utility of this compound. nih.govrsc.orgmdpi.comrsc.org

Advanced Mechanistic and Computational Probes for Deeper Understanding of Organozinc Reactivity

A thorough understanding of reaction mechanisms is paramount for the rational design of improved synthetic methods. The reactivity of organozinc reagents is influenced by a complex interplay of factors including the solvent, additives, and the nature of the ligands on the transition metal catalyst. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of organometallic reactions. nih.gov For the Negishi coupling of this compound, computational studies can provide insights into:

The energetics of the catalytic cycle, including the barriers for oxidative addition, transmetalation, and reductive elimination.

The structure of key intermediates and transition states.

The role of the fluorine substituents on the reactivity of the organozinc reagent.

The influence of different ligands on the efficiency and selectivity of the reaction.

These theoretical investigations can guide the design of new catalysts and the optimization of reaction conditions. nih.govrsc.org

Advanced Spectroscopic and Kinetic Studies: In situ spectroscopic techniques, such as NMR and IR spectroscopy, can be employed to monitor the speciation of the organozinc reagent and the catalytic intermediates during the course of a reaction. Kinetic studies can provide quantitative data on the rates of the elementary steps of the catalytic cycle. nih.gov This experimental data, in conjunction with computational modeling, can lead to a comprehensive understanding of the factors that govern the reactivity of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-difluorophenylzinc bromide, and how can purity be ensured?

- Methodology : Organozinc reagents like this compound are typically synthesized via transmetallation from Grignard reagents (e.g., 2,5-difluorophenylmagnesium bromide) using anhydrous ZnBr₂ in tetrahydrofuran (THF) under inert atmospheres. Purity is assessed via titration (e.g., Gilman test) and analytical techniques like GC-MS or NMR .

- Key Parameters : Use rigorously dried solvents, maintain temperatures below 0°C during synthesis, and validate purity via comparative NMR shifts (e.g., aromatic proton signals at δ 6.8–7.2 ppm) .

Q. Which characterization techniques are critical for confirming the structure and stability of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated THF to identify aryl protons and fluorine-coupled splitting patterns.

- X-ray Diffraction (XRD) : For crystalline derivatives, analyze bond lengths (e.g., C-Zn ≈ 1.9–2.1 Å) and dihedral angles to confirm steric effects .

- Elemental Analysis : Validate stoichiometry (C₆H₃F₂ZnBr) with ≤1% deviation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use flame-resistant gloves, face shields, and fume hoods to prevent exposure to pyrophoric reagents.

- Store under argon at –20°C in flame-sealed ampoules.

- In case of spills, neutralize with dry sand or vermiculite, avoiding water to prevent exothermic reactions .

Q. How can researchers identify and mitigate common impurities in organozinc reagents?

- Methodology :

- GC-MS : Detect residual halogenated precursors (e.g., 2,5-difluorobromobenzene) with retention times >10 min.

- Titration : Quantify active zinc species using iodinolysis or reaction with standardized ketones .

- Purification : Recrystallize from hexane/THF mixtures or employ column chromatography with neutral alumina .

Q. What factors influence the stability of this compound in solution?

- Methodology :

- Monitor decomposition via ¹H NMR over 24-hour intervals in solvents like THF or diethyl ether.

- Stabilize solutions with 1–5% hexamethylphosphoramide (HMPA) to prevent aggregation.

- Avoid protic solvents or temperatures >25°C to minimize hydrolysis .

Advanced Research Questions

Q. How does this compound perform in cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) compared to other arylmetal reagents?

- Methodology :

- Compare coupling efficiencies using Pd(PPh₃)₄ or Ni(dppf)Cl₂ catalysts with aryl halides.

- Quantify yields via HPLC and assess regioselectivity in polyhalogenated substrates (e.g., 2,5-dibromopyridine).

- Note: Fluorine substituents enhance electron-withdrawing effects, accelerating oxidative addition but potentially reducing catalyst turnover .

Q. What mechanistic insights can be gained from kinetic studies of transmetallation involving this compound?

- Methodology :

- Use stopped-flow UV-Vis spectroscopy to track ligand exchange rates with Pd complexes.

- Compare activation energies (Eₐ) for transmetallation in polar (DMF) vs. nonpolar (toluene) solvents.

- Correlate steric bulk (e.g., ortho-fluorine groups) with rate retardation using Eyring plots .

Q. How should researchers address contradictory data on the reactivity of this compound in heterogeneous vs. homogeneous systems?

- Methodology :

- Replicate reactions under controlled O₂/moisture levels using Schlenk techniques.

- Analyze solvent effects (e.g., THF vs. DME) on aggregation states via dynamic light scattering (DLS).

- Cross-validate results with computational models (DFT) to identify solvent-coordinated intermediates .

Q. What protocols are recommended for evaluating the cytotoxicity of this compound derivatives?

- Methodology :

- Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure IC₅₀ values in cancer cell lines (e.g., HepG2, MCF-7).

- Normalize data against controls (e.g., untreated cells) and validate with Annexin V/PI staining for apoptosis .

Q. How can computational modeling predict the electronic effects of fluorine substituents in this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.